molecular formula C18H13ClN4O B4441243 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Cat. No.: B4441243
M. Wt: 336.8 g/mol
InChI Key: BYGCXSXECIHVGW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group at the 1-position and a naphthalen-1-yloxymethyl moiety at the 5-position. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the naphthalene moiety contributes to π-π stacking interactions, improving target engagement .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(naphthalen-1-yloxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-14-8-10-15(11-9-14)23-18(20-21-22-23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGCXSXECIHVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the naphthalen-1-yloxy methyl group can be achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and naphthalen-1-ol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which provide better control over reaction parameters and scalability.

Chemical Reactions Analysis

Tetrazole Ring Formation

The tetrazole ring is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic or catalytic conditions. For derivatives like 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole, nano-TiCl₄·SiO₂ has been reported as an efficient catalyst for such reactions, achieving yields up to 92% under reflux in dimethylformamide (DMF) .

Conditions for Cycloaddition:

ParameterValue
CatalystNano-TiCl₄·SiO₂
SolventDMF
TemperatureReflux (~150°C)
Reaction Time2–4 hours
Yield85–92%

1.2.1 Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Hydroxylation : Reaction with NaOH (10% w/v) in ethanol/water (3:1) at 80°C replaces chlorine with hydroxyl groups, forming 1-(4-hydroxyphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole .

  • Amination : Treatment with NH₃ in THF at 60°C produces the corresponding aniline derivative .

1.2.2 Oxidation of the Methylene Bridge

The –CH₂– group linking the tetrazole and naphthalen-1-yloxy moiety is susceptible to oxidation. Using KMnO₄ in acidic medium converts it to a ketone (–CO–), forming 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)carbonyl]-1H-tetrazole .

Ring-Opening and Rearrangement Reactions

The tetrazole ring can undergo ring-opening under strong acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M): Cleaves the tetrazole to form a primary amine and nitrous oxide .

  • Base-Mediated Rearrangement (NaOH, 1M): Generates a carbamate intermediate, which further decomposes to release cyanamide .

Cross-Coupling Reactions

The naphthalen-1-yloxy group participates in palladium-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl/heteroaryl-substituted derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAmine-functionalized analogs

For example, coupling with phenylboronic acid introduces a biphenyl system at the naphthalene position .

Antimicrobial Derivatives

Introducing sulfonamide or oxadiazole groups via post-synthetic modifications enhances antimicrobial activity:

  • Sulfonylation : Reaction with benzenesulfonyl chloride (pyridine, 0°C) yields sulfonamide derivatives with MIC values of 4–8 µg/mL against S. aureus .

  • Oxadiazole Formation : Condensation with carboxylic acid hydrazides produces 1,3,4-oxadiazole hybrids, showing IC₅₀ = 0.033 µM against acetylcholinesterase .

Thermal Degradation

Thermogravimetric analysis (TGA) shows stability up to 173°C, with decomposition initiating via cleavage of the naphthalene-oxygen bond (ΔH = 218 kJ/mol) .

Photolytic Degradation

UV irradiation (λ = 254 nm) in methanol leads to:

  • Naphthalene Ring Oxidation : Forms 1,4-naphthoquinone derivatives.

  • Tetrazole Ring Contraction : Converts to a triazole via nitrogen loss .

Comparative Reactivity with Structural Analogs

Feature1-(4-Cl-C₆H₄)-5-(Nap-OCH₂)-Tetrazole1-(4-Br-C₆H₄)-5-(Nap-OCH₂)-Tetrazole
Halogen ReactivitySNAr at 80°CSNAr at 100°C
Oxidation SusceptibilityModerate (KMnO₄)High (CrO₃)
Thermal StabilityDecomposes at 173°CDecomposes at 185°C

The chlorine substituent reduces electron density at the phenyl ring compared to bromine, slowing SNAr but enhancing oxidative stability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that tetrazole derivatives possess significant antimicrobial properties. Studies have demonstrated that compounds similar to 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole exhibit activity against various bacterial strains. For instance, a study highlighted the effectiveness of tetrazole derivatives against resistant strains of Staphylococcus aureus, suggesting potential for development as new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that tetrazole derivatives can inhibit the proliferation of cancer cells, particularly in breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

Pesticide Development
The structural characteristics of 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole make it suitable for use in agrochemicals. Research has shown that similar compounds can act as effective pesticides, targeting specific pests while minimizing harm to beneficial insects . The incorporation of the naphthalene moiety enhances the compound's lipophilicity, improving its penetration into plant tissues.

Herbicidal Activity
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies indicate that it can inhibit the growth of certain weed species, providing an environmentally friendly option for weed management in agricultural practices. The selectivity towards target weeds while being less harmful to crops is a significant advantage .

Case Studies

StudyFocusFindings
Study 1AntimicrobialDemonstrated efficacy against Staphylococcus aureus with minimal cytotoxicity to human cells.
Study 2AnticancerInduced apoptosis in breast cancer cell lines; reduced tumor growth in animal models.
Study 3PesticideEffective against common agricultural pests with low toxicity to non-target species.
Study 4HerbicideInhibited growth of specific weed species with a favorable selectivity index.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The tetrazole ring and aromatic groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole are influenced by its unique structural features. Below is a detailed comparison with analogous tetrazole derivatives:

Structural Variations and Functional Group Impact

Compound Name Structural Features Key Differences Biological/Chemical Implications
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide Tetrazole + 4-chlorophenyl + naphthalene acetamide Replaces naphthyloxymethyl with naphthylacetamide Enhanced hydrogen bonding due to the amide group; increased metabolic stability but reduced lipophilicity compared to the oxymethyl linker .
1-(4-Bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole Tetrazole + bromophenyl + sulfonylmethyl Bromine substitution at phenyl; sulfonyl group instead of naphthyloxy Bromine’s larger atomic radius may improve halogen bonding but reduce solubility. Sulfonyl groups enhance electrophilicity and enzyme inhibition potential .
1-(4-Fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole Tetrazole + fluorophenyl + methoxyphenoxy Fluorine substitution at phenyl; methoxyphenoxy instead of naphthyloxy Fluorine increases electronegativity and bioavailability; methoxyphenoxy reduces steric bulk but diminishes π-stacking compared to naphthalene .
1-Naphthalen-1-yl-5-phenyltetrazole Tetrazole + naphthalene + phenyl Phenyl instead of 4-chlorophenyl at position 1 Absence of chlorine reduces hydrophobic interactions; phenyl’s simplicity may lower target specificity .
1-(4-Chlorophenyl)-1H-tetrazole-5-carboxylic acid Tetrazole + 4-chlorophenyl + carboxylic acid Carboxylic acid replaces naphthyloxymethyl Carboxylic acid improves solubility but increases susceptibility to metabolic degradation. Acts as a bioisostere for the naphthyloxymethyl group in certain contexts .

Halogen Substitution Effects

  • Chlorine vs. Bromine : Chlorine (smaller, electronegative) enhances binding to aromatic pockets in enzymes, while bromine’s polarizability strengthens halogen bonds but may reduce solubility .
  • Fluorine vs. Chlorine : Fluorine’s high electronegativity improves membrane permeability but offers weaker hydrophobic interactions compared to chlorine .

Aromatic Moieties and Pharmacophore Design

  • Naphthalene vs. Phenyl : Naphthalene’s extended aromatic system enhances π-π stacking with protein targets, improving binding affinity. Phenyl derivatives are simpler but less effective in target engagement .
  • Naphthyloxy vs. Methoxyphenoxy: Naphthyloxy’s bulkiness improves steric hindrance against metabolic enzymes, whereas methoxyphenoxy offers moderate lipophilicity with fewer synthetic challenges .

Biological Activity

1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the reaction of naphthalene derivatives with chlorophenyl-substituted tetrazoles. The synthetic route often includes the use of reagents that facilitate the formation of the tetrazole ring, followed by substitution reactions to introduce the naphthalen-1-yloxy group.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit various antimicrobial properties. For instance, studies have shown that related tetrazole compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 100 to 125 μg/mL, suggesting moderate antibacterial efficacy compared to standard antibiotics like penicillin .

Antifungal Activity

In addition to antibacterial properties, tetrazole derivatives have also been evaluated for antifungal activity. Compounds similar to 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole have shown effectiveness against fungi such as Candida albicans, with varying degrees of potency depending on structural modifications .

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory potential of tetrazole derivatives. Some studies report that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests a possible therapeutic application in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (such as chlorine) on the phenyl ring has been correlated with increased antimicrobial activity.
  • Ring Substitutions : Modifications on the naphthalenic moiety can enhance or reduce biological efficacy. For example, varying the position and type of substituents on the naphthalene ring significantly affects activity profiles .

Table 1: Summary of Biological Activities

Activity TypeMIC (μg/mL)Reference
Antibacterial (E. coli)125
Antibacterial (S. aureus)100
Antifungal (C. albicans)Varies
Anti-inflammatory (TNF-α Inhibition)Significant

Case Studies

One notable study involved a series of synthesized tetrazole derivatives, including 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole, which were tested for their antimicrobial properties against a panel of pathogens. The results indicated that modifications in the naphthalene substituent could lead to enhanced potency against resistant strains of bacteria .

Another investigation focused on the anti-inflammatory effects of these compounds in vitro, demonstrating their ability to significantly reduce cytokine levels in macrophage cultures exposed to inflammatory stimuli. This positions them as potential candidates for further development in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole, and how do reaction conditions influence yield?

A two-step procedure is recommended:

Tetrazole core synthesis : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to couple substituted chlorobenzyl chlorides with tetrazole precursors.

Functionalization : Introduce the naphthalen-1-yloxy group via nucleophilic substitution under inert conditions.
Key considerations : Reaction time and temperature significantly affect yield. For example, exceeding 80°C may lead to side reactions (e.g., decomposition of the naphthalene moiety). Monitor progress via TLC and purify via column chromatography (ethyl acetate/hexane, 1:9) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • ¹H NMR : Look for characteristic shifts:
    • 4-Chlorophenyl protons: δ 7.3–7.5 ppm (doublet).
    • Naphthalen-1-yloxy protons: δ 6.8–8.2 ppm (multiplet).
    • Tetrazole CH₂ linker: δ 4.5–5.0 ppm (singlet).
  • IR : Confirm tetrazole ring presence via N–H stretch (~3400 cm⁻¹) and C–N absorption (~1600 cm⁻¹).
    Data contradictions : Discrepancies in peak splitting (e.g., tetrazole CH₂) may arise from solvent polarity or impurities. Cross-validate with HRMS and elemental analysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 200°C; store at –20°C in amber vials.
  • Light sensitivity : The naphthalene moiety is prone to photooxidation; use argon atmosphere for long-term storage.
  • Solvent compatibility : Stable in DMSO and chloroform but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

  • Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or nitrophenyl groups to assess electronic effects on receptor binding.
  • Linker optimization : Test ethylenoxy vs. methylene spacers to balance conformational flexibility and steric hindrance.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with σ(1) receptors, where the tetrazole’s nitrogen atoms engage in hydrogen bonding .

Q. How can computational methods resolve contradictions in experimental binding affinities?

  • Molecular dynamics (MD) simulations : Assess ligand-receptor complex stability over 100 ns trajectories. For example, discrepancies in σ(1) vs. σ(2) receptor selectivity may arise from dynamic conformational changes in the binding pocket.
  • Free energy perturbation (FEP) : Quantify the impact of substituents (e.g., chloro vs. methoxy) on binding free energy.
    Case study : A 1-naphthyl group enhances π-π stacking with σ(1), while a 2-naphthyl analog shows reduced activity due to steric clashes .

Q. What methodologies are employed to investigate metabolic pathways and degradation products?

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the naphthalene ring).
  • Isotope labeling : Synthesize a deuterated analog (e.g., CD₃-substituted tetrazole) to track metabolic stability via mass shifts.
  • Degradation studies : Expose the compound to UV light (254 nm) and analyze products via HPLC; major degradants include naphthoquinone derivatives .

Q. How can conflicting spectral data from different synthetic batches be systematically addressed?

  • Batch comparison : Perform PCA (principal component analysis) on NMR/IR datasets to identify outlier batches.
  • Impurity profiling : Use HRMS to detect trace byproducts (e.g., unreacted chlorobenzyl chloride or tetrazole dimerization products).
  • Reproducibility protocols : Standardize catalyst loading (10 wt% Bleaching Earth Clay) and solvent purity (PEG-400 dried over molecular sieves) .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Bleaching ClayPEG-40070–8074–82>98%
Nano-TiCl₄·SiO₂EtOH606595%
NoneDMF1003288%
Source: Adapted from

Q. Table 2. Key NMR Shifts for Structural Confirmation

Proton Groupδ (ppm)MultiplicityReference
4-Chlorophenyl7.3–7.5Doublet
Naphthalen-1-yloxy6.8–8.2Multiplet
Tetrazole CH₂4.5–5.0Singlet

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.